4-methoxy-2,3-dimethyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide
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Description
4-methoxy-2,3-dimethyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photodynamic Therapy for Cancer Treatment : A study by Pişkin, Canpolat, and Öztürk (2020) focused on new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibited properties useful for photodynamic therapy, a treatment method for cancer. The high singlet oxygen quantum yield and appropriate photodegradation quantum yield of these compounds indicate their potential as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Activity : Research by El-Gaby et al. (2018) involved synthesizing a series of benzenesulfonamides and testing their antimicrobial activity. The study revealed that these compounds have significant antimicrobial properties, which can be useful in developing new treatments against various bacterial and fungal infections (El-Gaby et al., 2018).
Herbicide Selectivity and Metabolism : Sweetser, Schow, and Hutchison (1982) studied chlorsulfuron, a compound structurally similar to 4-methoxy-2,3-dimethyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide, for its use as a herbicide. Their research showed how tolerant plants like wheat and barley can metabolize this herbicide to an inactive product, providing insights into selective herbicide design (Sweetser, Schow, & Hutchison, 1982).
Inhibition of Carbonic Anhydrase Enzyme : A study by Lolak et al. (2019) synthesized ureido benzenesulfonamides incorporating 1,3,5-triazine moieties and tested them as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes including pH regulation and respiratory gas exchange. These compounds showed potent inhibition of the enzyme, indicating potential therapeutic applications (Lolak et al., 2019).
Nonlinear Optics and Crystal Structures : Anwar et al. (2000) researched 4-amino-1-methylpyridinium benzenesulfonate salts for their potential in nonlinear optics. They prepared these salts and analyzed their crystal structures, contributing to the field of materials science and optics (Anwar et al., 2000).
Properties
IUPAC Name |
4-methoxy-2,3-dimethyl-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-13-5-12-20(23-22-13)21-16-6-8-17(9-7-16)24-28(25,26)19-11-10-18(27-4)14(2)15(19)3/h5-12,24H,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHBLSQGRWNMRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C(=C(C=C3)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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